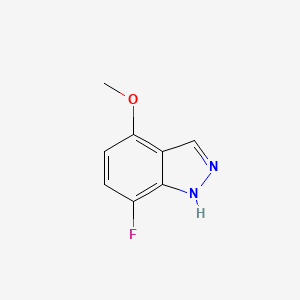

7-Fluoro-4-methoxy-1H-indazole

Description

7-Fluoro-4-methoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals. The presence of fluorine and methoxy groups in the structure of this compound enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific research fields.

Properties

IUPAC Name |

7-fluoro-4-methoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O/c1-12-7-3-2-6(9)8-5(7)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WENCVOVAKXHRIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=NNC2=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-methoxy-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions to form the indazole ring. The reaction is usually carried out in the presence of a catalyst such as copper acetate in dimethyl sulfoxide (DMSO) under an oxygen atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to minimize byproducts and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4-methoxy-1H-indazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium methoxide or potassium fluoride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium fluoride in dimethylformamide (DMF).

Major Products:

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted indazoles with different functional groups.

Scientific Research Applications

7-Fluoro-4-methoxy-1H-indazole has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Fluoro-4-methoxy-1H-indazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

1H-Indazole: Lacks the fluorine and methoxy groups, resulting in different chemical properties.

4-Methoxy-1H-indazole: Similar structure but without the fluorine atom.

7-Fluoro-1H-indazole: Similar structure but without the methoxy group.

Uniqueness: 7-Fluoro-4-methoxy-1H-indazole is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. These functional groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .

Biological Activity

Overview

7-Fluoro-4-methoxy-1H-indazole is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. The incorporation of fluorine and methoxy groups enhances its chemical properties, making it a subject of interest in medicinal chemistry and biological research. This compound has been investigated for its potential applications in cancer therapy, enzyme inhibition, and as a modulator of receptor activity.

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common synthetic route includes reacting 2-fluoro-4-methoxyaniline with hydrazine hydrate under acidic conditions, often utilizing copper acetate as a catalyst in dimethyl sulfoxide (DMSO) . The presence of the fluorine atom contributes to enhanced lipophilicity and metabolic stability, which are crucial for biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, a derivative of this compound demonstrated significant growth inhibition against various cancer cell lines, including breast cancer (4T1) and hepatoma (HepG2) cells, with IC50 values ranging from 0.23 to 1.15 μM .

Mechanism of Action:

The anticancer effects are attributed to the compound's ability to induce apoptosis through the mitochondrial pathway. Key findings include:

- Increased apoptosis markers: Upregulation of cleaved caspase-3 and Bax, along with downregulation of Bcl-2.

- Mitochondrial dysfunction: Loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) levels were observed upon treatment .

Enzyme Inhibition

This compound has also been studied for its capacity to inhibit specific enzymes involved in cell signaling pathways. This inhibition can affect cell proliferation and survival, making it a candidate for further exploration in therapeutic contexts .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 1H-Indazole | Lacks fluorine and methoxy | Limited biological activity |

| 4-Methoxy-1H-indazole | Similar structure without fluorine | Moderate activity |

| 7-Fluoro-1H-indazole | Similar structure without methoxy | Variable activity |

| This compound | Contains both fluorine and methoxy | Enhanced stability and activity |

The presence of both functional groups in this compound significantly enhances its reactivity and interactions with biological targets, providing a unique profile compared to its analogs .

Case Studies

Several studies have focused on the biological evaluation of indazole derivatives, including this compound:

- Study on Antiproliferative Activity : A series of indazole derivatives were tested against human cancer cell lines (A549, K562, PC3, HepG2). The results indicated that modifications to the indazole scaffold could lead to improved inhibitory effects on cancer cell proliferation .

- Apoptosis Induction : Research demonstrated that treatment with derivatives led to significant increases in apoptotic cell populations in breast cancer models, suggesting that these compounds could be developed into effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.